
N1,N1-Bis(trimethylsilyl)butane-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N1-Bis(trimethylsilyl)butane-1,4-diamine is an organosilicon compound with the molecular formula C10H28N2Si2. It is known for its unique structure, which includes two trimethylsilyl groups attached to a butane-1,4-diamine backbone. This compound is utilized in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
N1,N1-Bis(trimethylsilyl)butane-1,4-diamine can be synthesized through the reaction of butane-1,4-diamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
Butane-1,4-diamine+2(Trimethylsilyl chloride)→this compound+2(Hydrochloric acid)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1,N1-Bis(trimethylsilyl)butane-1,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Complex Formation: It can form complexes with metal ions, which can be useful in catalysis.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides or alkoxides can be used to replace the trimethylsilyl groups.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Major Products Formed
The major products formed depend on the type of reaction. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the trimethylsilyl groups.
Scientific Research Applications
N1,N1-Bis(trimethylsilyl)butane-1,4-diamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which N1,N1-Bis(trimethylsilyl)butane-1,4-diamine exerts its effects involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the formation of stable complexes or the modification of other molecules. The pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N1,N1-Bis(trimethylsilyl)ethane-1,2-diamine
- N1,N1-Bis(trimethylsilyl)propane-1,3-diamine
- N1,N1-Bis(trimethylsilyl)hexane-1,6-diamine
Uniqueness
N1,N1-Bis(trimethylsilyl)butane-1,4-diamine is unique due to its specific chain length and the positioning of the trimethylsilyl groups. This structure imparts distinct chemical properties and reactivity compared to its analogs. For instance, the butane backbone provides a balance between flexibility and rigidity, making it suitable for various applications.
Properties
Molecular Formula |
C10H28N2Si2 |
|---|---|
Molecular Weight |
232.51 g/mol |
IUPAC Name |
N',N'-bis(trimethylsilyl)butane-1,4-diamine |
InChI |
InChI=1S/C10H28N2Si2/c1-13(2,3)12(14(4,5)6)10-8-7-9-11/h7-11H2,1-6H3 |
InChI Key |
JIXBHHRONIYUOC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N(CCCCN)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


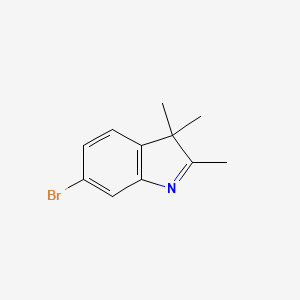
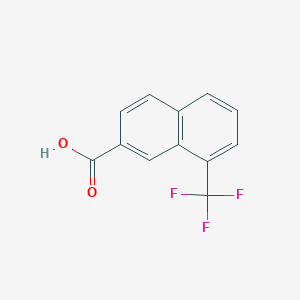

![2-(Pyridin-3-yl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B11872884.png)
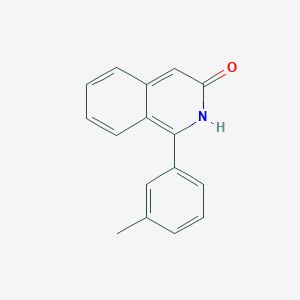
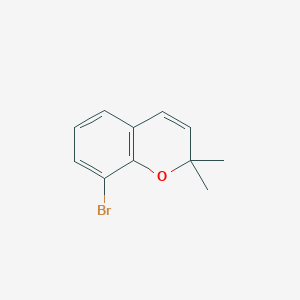



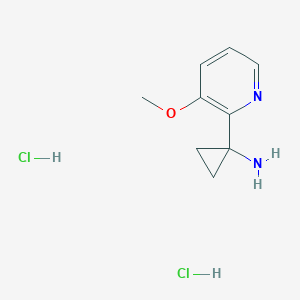
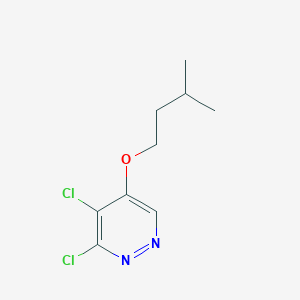
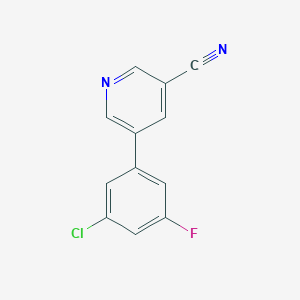

![7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11872952.png)
